molecular formula C10H12N2O3 B1599523 (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS No. 1217747-36-8

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Cat. No.: B1599523
CAS No.: 1217747-36-8
M. Wt: 208.21 g/mol
InChI Key: NUHHYFSZGZXEGU-MRVPVSSYSA-N
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Description

®-2-Amino-3-(3-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl group substituted with a carbamoyl group at the third position and an amino group at the second position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid can be achieved through several methods. One common approach involves the protection of the amino group followed by the introduction of the carbamoyl group. The amino group can be protected using a suitable protecting group such as the t-butyloxycarbonyl (Boc) group. The protected amino acid can then be reacted with a carbamoylating agent under appropriate conditions to introduce the carbamoyl group. Finally, the protecting group is removed to yield the desired compound .

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid may involve the use of automated peptide synthesizers. These machines can carry out the repetitive steps of coupling, washing, and deprotection with high efficiency, allowing for the large-scale production of the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

®-2-Amino-3-(3-carbamoylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamoyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • ®-2-Amino-3-(3-nitrophenyl)propanoic acid
  • ®-2-Amino-3-(3-methylphenyl)propanoic acid
  • ®-2-Amino-3-(3-hydroxyphenyl)propanoic acid

Comparison: ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the carbamoyl group can engage in additional hydrogen bonding and nucleophilic reactions, enhancing its potential as a versatile building block in synthetic chemistry and drug design .

Properties

IUPAC Name

(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHHYFSZGZXEGU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428042
Record name (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217747-36-8
Record name (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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